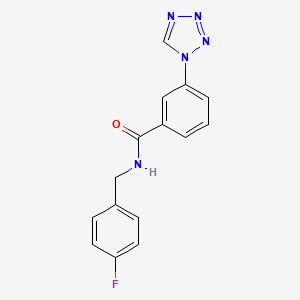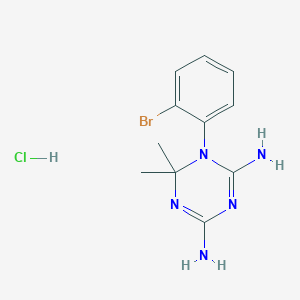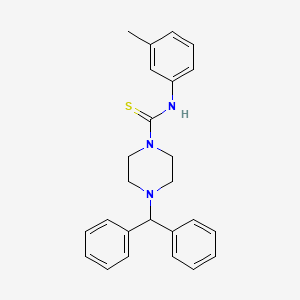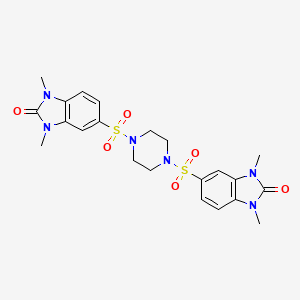![molecular formula C19H19N5O2 B4959002 1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4959002.png)
1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as "DMPDNP" and is a member of the family of azo dyes that are widely used in various fields such as food coloring, textiles, and pharmaceuticals. However, this compound has gained significant attention in scientific research due to its unique properties, including its ability to act as a fluorescent probe and its potential as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of DMPDNP as a fluorescent probe for ROS detection involves the oxidation of the compound by ROS, leading to the formation of a highly fluorescent compound. The fluorescence intensity is directly proportional to the amount of ROS present in the cell, making it a reliable indicator of oxidative stress levels. The mechanism of action of DMPDNP as an anti-cancer agent is still under investigation, but preliminary studies suggest that it may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
DMPDNP has been shown to have several biochemical and physiological effects, including its ability to act as a fluorescent probe for ROS detection and its potential as an anti-cancer agent. However, the compound has also been shown to have some limitations in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMPDNP in lab experiments is its ability to act as a fluorescent probe for ROS detection, making it a valuable tool for studying oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations may affect the reliability of the results obtained from experiments using DMPDNP.
Direcciones Futuras
There are several future directions for research on DMPDNP, including its potential as an anti-cancer agent, its use as a fluorescent probe for ROS detection in live animals, and its application in other fields such as environmental monitoring and food safety. Further studies are needed to elucidate the mechanism of action of DMPDNP as an anti-cancer agent and to determine its potential toxicity and side effects. Additionally, the development of new synthetic methods for DMPDNP may improve its solubility and expand its applications in various fields.
Métodos De Síntesis
The synthesis of DMPDNP involves the reaction of 2,4-dimethylphenylhydrazine and 3-nitrobenzaldehyde in the presence of acetic acid and ethanol. The reaction leads to the formation of the azo compound, which is then purified using column chromatography. The yield of the reaction is typically around 50%, and the purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
DMPDNP has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology. One of the most significant applications of DMPDNP is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that are involved in various cellular processes, including cell signaling and apoptosis. However, excessive ROS production can lead to oxidative stress and damage to cellular components such as DNA, proteins, and lipids. DMPDNP can be used to detect ROS in live cells using fluorescence microscopy, making it a valuable tool for studying oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
IUPAC Name |
[1-(2,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-8-9-18(13(2)10-12)23-15(4)19(14(3)22-23)21-20-16-6-5-7-17(11-16)24(25)26/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBBCDBOVMPJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)N=NC3=CC(=CC=C3)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-Dimethylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)pentanamide](/img/structure/B4958934.png)
![N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4958950.png)
![3-benzyl-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4958958.png)

![N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4958976.png)


![2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4959015.png)

![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide](/img/structure/B4959029.png)

![4-(4-fluorophenyl)-1-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,2,3,6-tetrahydropyridine](/img/structure/B4959043.png)
![5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959050.png)